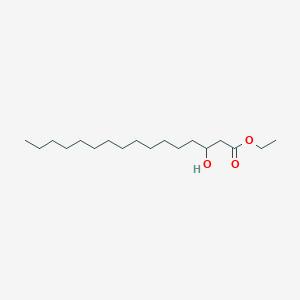

Ethyl 3-hydroxyhexadecanoate

Descripción

Propiedades

IUPAC Name |

ethyl 3-hydroxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSBJVJXSJSRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Chemical Structure, and Stereochemistry of Ethyl 3 Hydroxyhexadecanoate

IUPAC Naming Conventions and Common Aliases

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is ethyl 3-hydroxyhexadecanoate . nist.govnih.gov This name precisely describes the molecule's structure: "ethyl" refers to the two-carbon chain of the ester group, "hexadecan-" indicates a 16-carbon backbone, "-oate" signifies an ester, and "3-hydroxy" specifies the location of the hydroxyl (-OH) group.

In addition to its formal IUPAC name, the compound is known by several other names and aliases in scientific literature and chemical databases. These synonyms are often based on older nomenclature systems or are used as shorthand in specific contexts.

Table 1: Nomenclature and Aliases for Ethyl 3-hydroxyhexadecanoate

| Type | Name |

|---|---|

| IUPAC Name | ethyl 3-hydroxyhexadecanoate |

| Synonym | 3-Hydroxyhexadecanoic acid, ethyl ester |

| Synonym | 3-HydroxyhexadecanoicAcidEthylEster |

| CAS Registry Number | 105918-27-2 |

Detailed Structural Representation of Ethyl 3-Hydroxyhexadecanoate

The chemical formula for Ethyl 3-hydroxyhexadecanoate is C₁₈H₃₆O₃. nist.govnih.gov Its structure consists of a long, unbranched 16-carbon chain (derived from hexadecanoic acid, also known as palmitic acid). A hydroxyl group is attached to the third carbon atom (the β-carbon), and the carboxyl group at the first carbon atom is esterified with an ethanol (B145695) molecule.

The key structural features are:

A 16-carbon acyl chain: This long hydrocarbon tail makes the molecule lipophilic.

A hydroxyl group at the C-3 position: This functional group introduces polarity and is a key site for chemical reactions.

An ethyl ester group: This group is formed from the condensation of the carboxylic acid with ethanol.

Table 2: Chemical and Physical Properties of Ethyl 3-hydroxyhexadecanoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₆O₃ |

| Molecular Weight | 300.48 g/mol |

| CAS Number | 105918-27-2 |

Stereochemical Considerations at the C-3 Position (R/S Enantiomers)

The carbon atom at the C-3 position of Ethyl 3-hydroxyhexadecanoate is a stereocenter (or chiral center) because it is bonded to four different groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A -CH₂-COO-CH₂CH₃ group

A long alkyl chain (- (CH₂)₁₂CH₃)

Due to this chirality, Ethyl 3-hydroxyhexadecanoate can exist as two different stereoisomers, which are non-superimposable mirror images of each other. These are known as enantiomers and are designated using the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S). qmul.ac.uk

(R)-Ethyl 3-hydroxyhexadecanoate

(S)-Ethyl 3-hydroxyhexadecanoate

The specific three-dimensional arrangement of the groups around the C-3 chiral center determines the molecule's absolute configuration. The synthesis of specific enantiomers is often a goal in organic chemistry, as different enantiomers can have distinct biological activities. For instance, the enantioselective synthesis of (S)-Ethyl 3-hydroxyhexadecanoate has been achieved through methods like the Noyori asymmetric hydrogenation of the corresponding β-keto ester. nih.gov This process uses a chiral catalyst, such as one containing (S)-BINAP, to produce the (S)-enantiomer with high purity. nih.gov

The presence of this stereocenter is a critical feature, as the specific stereochemistry can significantly influence the molecule's physical properties and its role in chemical and biological systems.

Occurrence and Distribution of Ethyl 3 Hydroxyhexadecanoate in Biological Systems

Natural Sources and Biological Origins

The biosynthesis of Ethyl 3-hydroxyhexadecanoate and its derivatives is a testament to the complex biochemical machinery present in various organisms. The following sections delineate the specific biological contexts in which this compound has been discovered.

Presence in Plant Extracts

Ethyl 3-hydroxyhexadecanoate has been identified as a minor constituent in the extracts of several plant species. Gas chromatography-mass spectrometry (GC-MS) analysis has been a crucial technique in elucidating the chemical composition of these complex mixtures.

Codiaeum variegatum : An analysis of the n-hexane leaf extract of Codiaeum variegatum, commonly known as the garden croton, revealed the presence of Ethyl 3-hydroxyhexadecanoate. nih.gov In this particular study, it was found to be a minor component, constituting 0.13% of the total extract composition. nih.gov The primary chemical classes identified in the extract were fatty esters and their derivatives. nih.gov

Philodendron heleniae : While Ethyl 3-hydroxyhexadecanoate itself has not been reported, a closely related compound, Methyl 3-hydroxyhexadecanoate , was identified in the ethanolic extracts of Philodendron heleniae. nih.govtandfonline.com This finding suggests that the 3-hydroxyhexadecanoate moiety is synthesized by the plant, and the type of ester (methyl or ethyl) may depend on the available alcohol during biosynthesis or the extraction solvent used.

Rosmarinus officinalis : Extensive phytochemical analyses of various extracts from Rosmarinus officinalis (rosemary), including hexane (B92381) and petroleum ether fractions, have identified a wide array of compounds, primarily terpenoids, phenols, and other esters. nih.govresearchgate.net However, based on the reviewed literature, the specific presence of Ethyl 3-hydroxyhexadecanoate in Rosmarinus officinalis has not been explicitly reported.

Anacardium occidentale : In the fruit juice of the cashew, Anacardium occidentale, Methyl 3-hydroxyhexadecanoate has been detected through GC-MS analysis of its methanolic and ethyl acetate (B1210297) fractions. researchgate.net The presence of this methyl ester again points to the plant's capability to produce the 3-hydroxyhexadecanoic acid backbone.

Table 1: Identification of 3-Hydroxyhexadecanoate Esters in Plant Extracts

| Plant Species | Compound Identified | Part of Plant | Extraction Method | Analytical Method | Reference |

|---|---|---|---|---|---|

| Codiaeum variegatum | Ethyl 3-hydroxyhexadecanoate | Leaf | n-Hexane extraction | GC-MS | nih.gov |

| Philodendron heleniae | Methyl 3-hydroxyhexadecanoate | Not specified | Ethanolic extract | GC-MS | nih.govtandfonline.com |

| Anacardium occidentale | Methyl 3-hydroxyhexadecanoate | Fruit Juice | Methanol/Ethyl Acetate Fractionation | GC-MS | researchgate.net |

Identification as a Constituent in Bio-oil Derivatives

Bio-oil, a complex mixture of organic compounds derived from the pyrolysis of biomass, has been found to contain various ethyl esters, including those of hydroxy fatty acids. The formation of these esters is often a result of the reaction of carboxylic acids in the biomass with ethanol (B145695) used as a solvent or generated during the process.

Research on sawdust-derived bio-oil has led to the isolation and identification of several difunctional ethyl esters (DFEEs). Among these, Ethyl 16-hydroxyhexadecanoate , a positional isomer of the target compound, was identified. researchgate.net The presence of such compounds in bio-oil highlights the thermal and chemical transformations that plant-derived biomass undergoes during pyrolysis and suggests that similar 3-hydroxy fatty acid esters could also be present. The identification was achieved through gas chromatography/mass spectrometry (GC/MS) and high-resolution mass spectrometry (HR-MS). researchgate.net

Occurrence as a Microbial Metabolite and Building Block in Biopolymers

Microorganisms are known to produce a vast array of metabolites, including various fatty acid derivatives. While direct evidence for the production of Ethyl 3-hydroxyhexadecanoate by microbes as a free metabolite is limited, the 3-hydroxyhexadecanoate moiety is a known constituent of bacterial biopolymers.

Specifically, Methyl 3-hydroxyhexadecanoate has been identified as a monomeric unit of a copolymer produced by Pseudomonas species isolated from petroleum hydrocarbon-contaminated areas. scispace.com These bacteria synthesize polyhydroxyalkanoates (PHAs), which are biodegradable polyesters that serve as intracellular carbon and energy storage materials. The composition of these biopolymers can vary depending on the carbon source provided to the bacteria.

Furthermore, patents related to the production of PHAs describe the creation of copolymers that include 3-hydroxyhexadecanoate as a monomer unit, such as poly(3-hydroxybutyrate-co-3-hydroxyhexadecanoate). mdpi.com The methods described also include the potential for transesterification to produce the corresponding ethyl esters of these monomers, which would include Ethyl 3-hydroxyhexadecanoate. mdpi.com This indicates a biotechnological pathway for the synthesis of this compound.

Qualitative Detection in Complex Biological Matrices

The detection of Ethyl 3-hydroxyhexadecanoate in complex biological matrices such as plant extracts, microbial cultures, and bio-oils presents analytical challenges due to its typically low abundance and the presence of numerous other structurally similar lipids. The primary methods for its qualitative identification rely on chromatographic separation coupled with mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the detection of Ethyl 3-hydroxyhexadecanoate, derivatization may be employed to increase its volatility and improve its chromatographic behavior. The mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure, allowing for its identification by comparison with spectral libraries or through interpretation of the fragmentation pathways. For instance, in the analysis of plant extracts and bio-oils, GC-MS has been the method of choice for identifying this and related compounds. nih.govresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of less volatile and thermally labile compounds, including long-chain fatty acid esters. This technique has become a cornerstone in the field of lipidomics for the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov Sample preparation often involves solvent extraction, such as the Bligh-Dyer method, followed by solid-phase extraction (SPE) to enrich the lipid fraction and remove interfering substances. nih.gov The use of high-resolution mass spectrometry (HR-MS) coupled with LC allows for accurate mass measurements, which greatly aids in the confirmation of the elemental composition of the detected analyte. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help to pinpoint the location of the hydroxyl group and the ester linkage. nih.gov

The qualitative analysis of fatty acid ethyl esters in biological specimens often requires careful method development to avoid artifacts, such as the non-enzymatic formation of esters if alcohols are used in the extraction process at elevated temperatures. nih.gov Therefore, extraction is typically performed with non-alcoholic solvents like acetone, followed by chromatographic separation. nih.gov

Chemical Synthesis and Derivatization of Ethyl 3 Hydroxyhexadecanoate

Established Synthetic Pathways for 3-Hydroxyesters

Traditional organic synthesis offers several reliable methods for the construction of the β-hydroxy ester moiety. These pathways often involve the formation of a key carbon-carbon bond between a carbonyl compound and an enolate or its equivalent.

A primary and well-documented method for synthesizing ethyl 3-hydroxyhexadecanoate is the Reformatsky reaction. researchgate.netiitk.ac.innumberanalytics.com This reaction involves the condensation of an aldehyde, in this case, tetradecanal (B130844), with an α-halo ester, ethyl bromoacetate (B1195939), in the presence of metallic zinc. researchgate.netiitk.ac.inwikipedia.org The reaction was first reported by Russian chemist Sergei Reformatsky in 1887. iitk.ac.innumberanalytics.compsiberg.com

The process begins with the oxidative addition of zinc metal into the carbon-halogen bond of ethyl bromoacetate, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.org This zinc enolate is less reactive and more stable than corresponding lithium enolates or Grignard reagents, which prevents self-condensation or reaction with the ester group. wikipedia.orgorganic-chemistry.org The enolate then adds nucleophilically to the carbonyl carbon of tetradecanal. A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester, ethyl 3-hydroxyhexadecanoate. wikipedia.org This specific transformation has been utilized as a key step in the synthesis of related compounds, such as 3-oxohexadecanoyl-CoA, for which ethyl 3-hydroxyhexadecanoate is a direct precursor. researchgate.netnih.govresearchgate.net

Reaction Scheme:

Aldehyde: Tetradecanal

α-Halo Ester: Ethyl bromoacetate

Metal: Zinc (dust or granules)

Product: Ethyl 3-hydroxyhexadecanoate

Beyond the classic Reformatsky reaction, a variety of other synthetic methods are available for preparing β-hydroxy esters. These approaches offer different advantages concerning reaction conditions, substrate scope, and stereochemical control. organic-chemistry.org

One significant method is the aldol (B89426) reaction , particularly the Mukaiyama aldol variation, which employs silyl (B83357) enol ethers as nucleophiles. organic-chemistry.org This reaction is typically promoted by a Lewis acid and offers a mild and effective route to β-hydroxy carbonyl compounds. organic-chemistry.org Another powerful technique is the asymmetric transfer hydrogenation of β-keto esters. This method can convert readily available β-keto esters into chiral β-hydroxy esters with high enantioselectivity using catalysts and a hydrogen source like formic acid. organic-chemistry.org

Modern advancements have also led to variations of the Reformatsky reaction that use different metals or catalysts to improve efficiency and yield. For instance, copper-catalyzed and iron-mediated Reformatsky reactions have been developed, providing excellent yields under mild conditions with inexpensive starting materials. organic-chemistry.orgorganic-chemistry.org

Interactive Table: Selected Synthetic Approaches to β-Hydroxy Esters

| Method | Key Reagents | Description | Key Advantages |

|---|---|---|---|

| Mukaiyama Aldol Reaction | Silyl enol ether, Aldehyde/Ketone, Lewis acid | A Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound. | Mild reaction conditions, good functional group tolerance. organic-chemistry.org |

| Asymmetric Transfer Hydrogenation | β-Keto ester, Hydrogen source (e.g., HCOOH/HCOONa), Chiral catalyst | Catalytic reduction of a ketone to a secondary alcohol, creating a chiral center with high enantioselectivity. | Access to enantiomerically pure products, can be performed in water. organic-chemistry.org |

| Copper-Catalyzed Reformatsky | Carbonyl compound, Ethyl iodoacetate, Copper catalyst | A variation of the classic reaction using a copper catalyst, which can improve reaction efficiency. | High yields, mild reaction conditions, uses inexpensive materials. organic-chemistry.orgorganic-chemistry.org |

| Esterification | 3-Hydroxyhexadecanoic acid, Ethanol (B145695) | Direct esterification of the corresponding carboxylic acid with an alcohol, typically under acidic catalysis. | A straightforward method if the parent hydroxy acid is available. evitachem.com |

Reformatsky Reaction from Tetradecanal and Ethyl Bromoacetate

Chemoenzymatic and Stereoselective Synthesis Methodologies

The demand for enantiomerically pure compounds in fields like pharmaceuticals has driven the development of chemoenzymatic and stereoselective synthesis strategies. These methods leverage the high selectivity of biological catalysts or chiral chemical catalysts to control the three-dimensional structure of the product.

Chemoenzymatic approaches combine chemical and enzymatic reactions to achieve high optical purities. researchgate.netchemistryviews.org For the synthesis of β-hydroxy esters, this often involves the stereoselective reduction of a precursor β-keto ester. researchgate.net Enzymes such as alcohol dehydrogenases or whole-cell systems like baker's yeast can reduce the ketone group to a hydroxyl group with high enantioselectivity, producing one enantiomer preferentially. researchgate.nettandfonline.com For example, enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters, which are key intermediates for statins, have been synthesized through the selective enzymatic reduction of a δ-ketal β-keto ester. researchgate.net Aldolase-catalyzed reactions represent another powerful chemoenzymatic tool, enabling the stereoselective formation of C-C bonds to produce chiral α-fluoro β-hydroxy carboxylic acids with excellent enantiomeric excess (>98% ee). nih.gov

Stereoselective synthesis aims to control the formation of stereoisomers through non-enzymatic means. This can be achieved through:

Diastereoselective Reactions: Using chiral auxiliaries or substrates to direct the formation of a specific diastereomer. For instance, the addition of Grignard reagents to optically pure serine aldehyde equivalents can produce threo β-hydroxy amino acids, which can then be converted to the erythro diastereomer through an oxidation-reduction sequence. uq.edu.au

Enantioselective Catalysis: Employing a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The kinetic resolution of racemic β-hydroxy esters using a planar-chiral DMAP derivative catalyst has been shown to produce aromatic β-hydroxy esters with excellent selectivity and up to 99% enantiomeric excess (ee). nih.gov

Catalyst-Controlled Reformatsky Reactions: The use of chiral ligands in conjunction with the metal in a Reformatsky reaction can induce enantioselectivity, providing direct access to optically active β-hydroxy esters. beilstein-journals.org

These advanced methodologies are crucial for producing specific stereoisomers of ethyl 3-hydroxyhexadecanoate, which may have distinct biological activities.

Preparation of Structurally Related Analogs and Derivatives of Ethyl 3-Hydroxyhexadecanoate

Ethyl 3-hydroxyhexadecanoate serves as a versatile starting material for the synthesis of various structurally related analogs and derivatives. These modifications are performed to explore structure-activity relationships, develop new bioactive molecules, or create probes for biological studies.

A significant derivatization is the oxidation of the hydroxyl group to a ketone. For example, ethyl 3-hydroxyhexadecanoate is oxidized using a reagent like Jones reagent to produce ethyl 3-oxohexadecanoate. researchgate.net This keto ester is a key intermediate that can be further converted into more complex biological molecules like 3-oxohexadecanoyl-CoA, which is used in the study of peroxisomal bifunctional proteins. researchgate.netnih.gov

The core structure can also be modified to introduce different functional groups. A fluoro-analog, ethyl 2,2-difluoro-3-hydroxyhexadecanoate, has been synthesized, demonstrating that halogens can be incorporated into the molecule. prepchem.com Furthermore, the ester group can be converted into an amide. The synthesis of commendamide (B1163279) and its analogs has been achieved starting from methyl 3-hydroxyhexadecanoate, which undergoes amidation to form a 3-hydroxyacyl glycine (B1666218) scaffold. frontiersin.org

Interactive Table: Examples of Analogs and Derivatives

| Compound Name | Starting Material | Transformation | Application/Significance |

|---|---|---|---|

| Ethyl 3-oxohexadecanoate | Ethyl 3-hydroxyhexadecanoate | Oxidation of the C3-hydroxyl group | Intermediate for synthesizing 3-oxohexadecanoyl-CoA. researchgate.netnih.gov |

| 3-Oxohexadecanoyl-CoA | Ethyl 3-oxohexadecanoate | Multi-step conversion including hydrolysis and condensation with Coenzyme A | Substrate for studying peroxisomal β-oxidation enzymes. nih.gov |

| Ethyl 2,2-difluoro-3-hydroxyhexadecanoate | Tetradecyl and Ethyl bromodifluoroacetate | Reformatsky-type reaction with a difluoro-ester | A fluorinated analog with potentially altered biological properties. prepchem.com |

| 3-Hydroxytetradecanoyl-glycine | Methyl 3-hydroxytetradecanoate (B1260086) (analog) | Amidation with glycine followed by saponification | Analog of commendamide, a class of signaling lipids. frontiersin.org |

Analytical Chemistry and Characterization of Ethyl 3 Hydroxyhexadecanoate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating Ethyl 3-hydroxyhexadecanoate from other components in a sample. mpg.de The choice between gas and liquid chromatography typically depends on the volatility of the compound and the complexity of the sample matrix. scarf.scot

Gas chromatography is a highly effective method for the analysis of volatile and semi-volatile compounds like Ethyl 3-hydroxyhexadecanoate. Due to its molecular weight and structure, the compound can be vaporized and passed through a GC system for separation. scarf.scot In a study analyzing the n-hexane leaf extract of Codiaeum variegatum, Ethyl 3-hydroxyhexadecanoate was identified using a GC-MS system, where it exhibited a retention time of 38.89 minutes. ekb.egekb.eg

The retention behavior of a compound in GC is highly dependent on the experimental conditions, including the type of column and the temperature program. The NIST Chemistry WebBook provides specific retention data for Ethyl 3-hydroxyhexadecanoate under defined conditions. nist.gov

| Parameter | Value | Source |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Stationary Phase | HP-5MS | nist.gov |

| Retention Index (Van Den Dool and Kratz, non-polar column) | 2142.3 | nist.gov |

| Temperature Program | 60°C (1 min) -> 5°C/min -> 210°C -> 10°C/min -> 280°C (15 min) | nist.gov |

| Observed Retention Time (in plant extract) | 38.89 min | ekb.egekb.eg |

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating compounds in complex mixtures, especially for those that are not sufficiently volatile or are thermally unstable. scarf.scot While specific HPLC methods for the routine analysis of Ethyl 3-hydroxyhexadecanoate are not extensively detailed in the available literature, the principles of LC are applicable. The technique separates molecules based on their interactions with a stationary phase (the column) and a liquid mobile phase. scarf.scot For fatty acid derivatives, reverse-phase HPLC is a common approach. sielc.com The combination of LC with mass spectrometry (LC-MS) is a particularly powerful strategy for assigning a definitive structure to a compound by correlating its retention time with its mass-to-charge ratio. rsc.org The development of an LC method for Ethyl 3-hydroxyhexadecanoate would involve optimizing the column chemistry, mobile phase composition, and detector settings to achieve effective separation from other components in a given sample. scielo.org.mx

Gas Chromatography (GC) for Volatile Profile Analysis

Spectrometric Characterization Methods

Spectrometry is indispensable for the structural elucidation of isolated compounds. Mass spectrometry, in particular, provides detailed information about a molecule's mass and fragmentation, which serves as a molecular fingerprint.

Mass spectrometry is a highly sensitive analytical tool that measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample. rfi.ac.uk

When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) is a definitive method for identifying compounds like Ethyl 3-hydroxyhexadecanoate in complex mixtures. ekb.egekb.eg In GC-MS analysis of a plant extract, a compound with a molecular weight of 300 and the formula C18H36O3 was identified as Ethyl 3-hydroxyhexadecanoate. ekb.egekb.eg

The mass spectrum of a compound is characterized by its molecular ion peak and a series of fragment ion peaks resulting from the breakdown of the molecule in the ion source. gbiosciences.com For ethyl esters of long-chain fatty acids, certain fragmentation patterns are characteristic. A well-known McLafferty rearrangement can produce a characteristic ion at an m/z of 88 for ethyl esters. acs.org

For 3-hydroxy fatty acid esters, specific cleavages related to the hydroxyl group are expected. Collisional activation of the 3-hydroxyhexadecanoate molecular anion leads to a unique and abundant product ion at m/z 59, which is indicative of the 3-hydroxy position. rsc.org Studies on the closely related 3-hydroxy fatty acid methyl esters show a characteristic base peak at m/z 103. researchgate.net Other expected fragmentations include the loss of a water molecule (M-18) from the molecular ion. rsc.orglibretexts.org

| m/z | Ion/Fragment Description | Fragmentation Pathway/Origin | Source |

|---|---|---|---|

| 300 | [M]+, Molecular Ion | Parent molecule (C18H36O3) | ekb.egekb.eg |

| 282 | [M-H₂O]+ | Loss of a water molecule from the hydroxyl group | rsc.org |

| 88 | [C₄H₈O₂]+• | McLafferty rearrangement, characteristic of ethyl esters | acs.org |

| 59 | [C₂H₃O₂]- | Cleavage between C2 and C3 (in negative ion mode), unique to 3-hydroxy position | rsc.org |

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often with an error of less than 5 parts per million (ppm). rsc.org This precision allows for the determination of a molecule's exact elemental composition. rsc.orgnih.gov For a compound like Ethyl 3-hydroxyhexadecanoate, HR-MS can unambiguously confirm its molecular formula as C18H36O3 from the measured mass of its molecular ion. Furthermore, HR-MS can be applied to the fragment ions observed in the spectrum, confirming their elemental compositions as well. acs.org This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and provides the highest level of confidence in structural identification, complementing data from other techniques like GC and NMR. nih.govnih.gov

GC-MS Analysis and Characteristic Fragmentation Patterns

Application of Other Spectroscopic Methods (e.g., FTIR, UV-Vis for extracts containing the compound)

Beyond mass spectrometry and nuclear magnetic resonance, other spectroscopic techniques such as Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable tools in the characterization of Ethyl 3-hydroxyhexadecanoate, particularly within complex mixtures and extracts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. For Ethyl 3-hydroxyhexadecanoate, the spectrum is characterized by the presence of key absorption bands indicative of its ester and hydroxyl moieties. While a dedicated spectrum for the pure compound is not widely published, the expected peaks can be inferred from the analysis of similar long-chain esters and hydroxy fatty acids. libretexts.orgspecac.comspectroscopyonline.comdocbrown.infosrce.hrmdpi.com

The analysis of polyhydroxyalkanoates (PHAs), which can contain 3-hydroxyhexadecanoate as a monomer, shows characteristic peaks for the functional groups involved. mdpi.com The spectrum for Ethyl 3-hydroxyhexadecanoate would prominently feature:

A broad absorption band in the region of 3200–3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. specac.com

A strong, sharp peak between 1735–1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ester group. spectroscopyonline.combio-conferences.org

Multiple bands in the 2850–2960 cm⁻¹ range due to the C-H stretching vibrations of the long alkyl chain. mdpi.com

A distinct band in the 1100–1300 cm⁻¹ region, which is attributed to the C-O stretching vibrations of the ester linkage. docbrown.infobio-conferences.org

These characteristic peaks allow for the confirmation of the compound's core structure in various extracts.

Interactive Table 1: Predicted FTIR Characteristic Absorption Bands for Ethyl 3-hydroxyhexadecanoate

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~3200–3550 | O-H stretch | Hydroxyl | Strong, Broad |

| ~2850–2960 | C-H stretch | Alkyl chain | Strong |

| ~1735–1750 | C=O stretch | Ester | Strong, Sharp |

| ~1100–1300 | C-O stretch | Ester | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is generally used for quantitative analysis and for detecting compounds with chromophores, such as those with conjugated double bonds or aromatic rings. docbrown.info Since Ethyl 3-hydroxyhexadecanoate lacks a significant chromophore, it does not absorb strongly in the standard UV-Vis range (200–800 nm). mdpi.com

However, UV-Vis spectroscopy finds application in the analysis of extracts containing this compound. It can be used to quantify the total lipid or ester content, often after a derivatization step to introduce a chromophore. mdpi.com Furthermore, when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), a UV detector can be used to monitor the elution of fatty acid esters, although its sensitivity for non-conjugated esters is relatively low. mdpi.comresearchgate.net In some contexts, UV-Vis has been employed to monitor reaction progress where the substrate or a byproduct has a distinct absorption profile, indirectly relating to the concentration of the non-absorbing product like Ethyl 3-hydroxyhexadecanoate.

Advanced Strategies for Detection and Quantification in Diverse Matrices

The detection and precise quantification of Ethyl 3-hydroxyhexadecanoate in complex biological and industrial matrices necessitate the use of advanced and highly sensitive analytical strategies. These methods are crucial for applications ranging from biomarker discovery to metabolic research. oatext.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. etamu.edu In numerous studies, GC-MS has been employed to identify and quantify 3-hydroxyhexadecanoate (often as its methyl ester derivative for analytical purposes) in various samples, including plant extracts, bacterial cultures, and bio-oils. mdpi.comjapsonline.comresearchgate.net The process typically involves an extraction step, followed by derivatization (e.g., transesterification to the methyl ester) to increase volatility. mdpi.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed mass fragmentation patterns, which act as a molecular fingerprint for definitive identification against spectral libraries like that of the National Institute of Standards and Technology (NIST). japsonline.comnist.gov

Tandem Mass Spectrometry (MS/MS)

For enhanced specificity and sensitivity, especially in highly complex matrices, tandem mass spectrometry (MS/MS) is employed. numberanalytics.comnih.gov This technique involves multiple stages of mass analysis. In the context of lipidomics, a precursor ion corresponding to the molecule of interest (e.g., the deprotonated molecule [M-H]⁻ of 3-hydroxyhexadecanoic acid) is selected and fragmented. The resulting product ions create a unique fragmentation spectrum that provides detailed structural information and allows for highly selective quantification, minimizing interference from other compounds in the matrix. nih.govnih.gov This method is particularly powerful for distinguishing between positional isomers of hydroxy fatty acids. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful tool, especially for analyzing less volatile compounds or for separating enantiomers. For Ethyl 3-hydroxyhexadecanoate, which is a chiral molecule, chiral HPLC is essential for separating its (R) and (S) enantiomers. This separation is critical as different enantiomers can have distinct biological activities. One study detailed a method using a chiral stationary phase column (Chiralcel OD-H) to determine the enantiomeric excess of synthesized Ethyl (S)-3-hydroxyhexadecanoate, with detection by a UV monitor. researchgate.netaocs.orgscispace.com Furthermore, coupling HPLC with mass spectrometry (LC-MS) combines the excellent separation capabilities of HPLC with the sensitive and specific detection of MS, making it a leading platform for modern lipidomics. nih.govnih.gov Recent developments in supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) also show promise for the rapid enantioseparation of related hydroxy fatty acid esters. nih.gov

Interactive Table 2: Advanced Analytical Strategies for Ethyl 3-hydroxyhexadecanoate and Related Compounds

| Analytical Technique | Matrix Type | Purpose of Analysis | Key Features & Findings |

| GC-MS | Bacterial Biomass, Plant Extracts | Identification & Quantification | Identifies 3-hydroxyhexadecanoate as a monomer in PHAs. mdpi.com Enables identification in complex mixtures by matching fragmentation patterns with spectral libraries. japsonline.comresearchgate.net |

| Tandem MS (MS/MS) | Biological Samples (general) | Structural Elucidation & Quantification | Provides high specificity by analyzing fragment ions, crucial for distinguishing isomers and quantifying lipids in complex biological systems. nih.gov |

| Chiral HPLC | Synthetic Reaction Mixture | Enantiomeric Separation | Successfully separated (R) and (S) enantiomers of Ethyl 3-hydroxyhexadecanoate to determine enantiomeric excess, using a chiral column and UV detection. researchgate.net |

| LC-MS / SFC-MS | Biological Samples (e.g., adipose tissue) | Isomer Separation & Quantification | LC-MS is a robust platform for analyzing FAHFAs (fatty acid esters of hydroxy fatty acids). nih.gov SFC-MS is an emerging, fast method for chiral separation of these lipids. nih.gov |

Biological Roles and Interactions with Biological Systems

Function as a Volatile Component in Natural Products

Ethyl 3-hydroxyhexadecanoate has been identified as a volatile or semi-volatile compound in a variety of natural sources. While not always a major constituent, its presence contributes to the complex chemical profile of these organisms. For instance, it has been reported in extracts of various plants, including the leaves of Vitex negundo and in the volatile composition of Philodendron heleniae. scispace.commdpi.com The detection of this compound in different plant species suggests a potential role in plant-insect interactions or as a defense mechanism, though specific functions are still under investigation.

In addition to plants, related compounds such as ethyl 3-hydroxyhexanoate (B1247844) have been found in fruits like Carica papaya and Mangifera indica, as well as being a metabolite produced by Saccharomyces cerevisiae (yeast). nih.gov This indicates a broader distribution across different biological kingdoms. The shorter-chain analogue, ethyl 3-hydroxybutyrate (B1226725), is a known flavoring compound in wine and is also found in the flour beetle, Tribolium castaneum. mdpi.com

Role as a Structural Building Block in Biopolymers and Complex Lipids

Monomeric Unit in Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. ijcmas.com These biopolymers are classified based on the number of carbon atoms in their monomeric units, with long-chain-length (lcl) PHAs containing 15 or more carbon atoms. mdpi.comresearchgate.net

Ethyl 3-hydroxyhexadecanoate is the ethyl ester of 3-hydroxyhexadecanoic acid, and this hydroxyalkanoic acid can serve as a monomeric unit in the formation of lcl-PHAs. mdpi.comresearchgate.net Specifically, poly(3-hydroxyhexadecanoate) is an example of an lcl-PHA. mdpi.comresearchgate.netnih.gov The incorporation of different monomers, such as 3-hydroxyhexadecanoate, into PHA polymers allows for a wide range of physical properties, making them suitable for various applications, including the production of biodegradable plastics. ijcmas.comnih.gov For instance, copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) demonstrate the integration of different monomer lengths within a single polymer chain. google.com

Precursor or Component within Bacterial Lipid Structures

The biosynthesis of bacterial cell walls and other surface glycans involves lipid-linked precursors. nih.govresearchgate.net These processes often utilize a polyprenyl lipid carrier to transport monomeric units across the cell membrane. nih.gov While direct incorporation of ethyl 3-hydroxyhexadecanoate into these structures is not explicitly detailed, its corresponding acid, 3-hydroxyhexadecanoic acid, is a component of lipid A in some bacteria, which is the lipid anchor of lipopolysaccharides in the outer membrane of Gram-negative bacteria.

Furthermore, the building blocks of archaeal membrane lipids are isoprenoid chains linked to a glycerol (B35011) backbone. frontiersin.org While distinct from bacterial fatty acid-based lipids, the underlying principles of lipid biosynthesis share common features. The coenzyme A derivative, (S)-3-hydroxyhexadecanoyl-CoA, is a known intermediate in fatty acid metabolism, highlighting the biochemical pathways available for the synthesis of such long-chain hydroxy fatty acids. ecmdb.caymdb.ca

Substrate or Product in Enzymatic Transformations and Metabolic Cycles

Ethyl 3-hydroxyhexadecanoate and its related compounds are involved in various enzymatic reactions. Hydrolases, such as lipases and esterases, are enzymes capable of catalyzing the hydrolysis of esters. semanticscholar.org For example, the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate has been studied using various lipases, demonstrating the potential for these enzymes to act on similar β-hydroxy esters. semanticscholar.org

The shorter-chain analogue, ethyl 3-hydroxybutyrate, has been the subject of extensive enzymatic studies, including its resolution into (R)- and (S)-enantiomers using enzymes like Candida antarctica lipase (B570770) B (CAL-B). researchgate.netmdpi.com These processes are significant for producing chirally pure compounds that can serve as building blocks in pharmaceutical synthesis. researchgate.net

Metabolically, the CoA-activated form, (S)-3-hydroxyhexadecanoyl-CoA, is an intermediate in the β-oxidation of palmitoyl-CoA, a major pathway for fatty acid degradation. ecmdb.ca This underscores the role of the 3-hydroxyhexadecanoyl moiety in central metabolic cycles.

Presence as a Constituent in Biologically Active Natural Extracts

Ethyl 3-hydroxyhexadecanoate has been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis in various plant extracts that have reported biological activities, such as antibacterial or cytotoxic properties. It is important to note that the presence of this compound in an active extract does not directly attribute the observed biological activity to it.

For example, it has been detected in:

An aqueous leaf extract of Vitex negundo, which showed antioxidant activity. scispace.com

The n-hexane leaf extract of Codiaeum variegatum, which exhibited weak to moderate inhibition of α-glucosidase and α-amylase. ekb.eg

The petroleum ether extract of the fruits of Brucea javanica, which demonstrated cytotoxic activity against several cancer cell lines.

In these studies, the extracts contain a complex mixture of compounds, and the reported biological effects are likely due to the synergistic action of multiple constituents.

Environmental Significance related to Microbial Degradation of Bioplastics

The biodegradability of plastics is a critical area of environmental research. japtronline.comresearchgate.netnih.gov Bioplastics, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), are designed to be degraded by microorganisms. rsc.org The degradation of these polymers involves the enzymatic breakdown of the polyester (B1180765) chains into their constituent monomers.

As 3-hydroxyhexadecanoate can be a monomer in lcl-PHAs, the microbial degradation of these bioplastics would release this compound into the environment. mdpi.comresearchgate.net Studies on the degradation of PHBV have shown that the rate of degradation can be influenced by factors such as nutrient availability in the soil. rsc.org The microbial communities in environments polluted with plastics are a source of novel microorganisms with the potential to degrade these polymers and their constituent monomers. nih.gov

Potential Applications and Future Research Directions

Development as a Chiral Building Block in Organic Synthesis

The presence of a stereocenter at the C3 position makes Ethyl 3-hydroxyhexadecanoate a valuable chiral building block in asymmetric synthesis. nih.gov Chiral building blocks are fundamental components in the synthesis of complex organic molecules, particularly pharmaceuticals and other biologically active compounds, where specific stereochemistry is often crucial for their function. minakem.comhilarispublisher.comcymitquimica.com The enantiomerically pure forms of this compound, such as (S)-Ethyl 3-hydroxyhexadecanoate and (R)-Ethyl 3-hydroxyhexadecanoate, serve as starting materials for the construction of molecules with defined three-dimensional structures. nih.govmolaid.com For instance, (S)-Ethyl 3-hydroxyhexadecanoate has been utilized in the enantioselective total synthesis of potent anticancer agents. nih.gov The ability to introduce a specific stereochemistry early in a synthetic route using a building block like Ethyl 3-hydroxyhexadecanoate can significantly streamline the synthesis of complex target molecules. hilarispublisher.com

Industrial Production of Bioproducts and Biomaterials (e.g., PHAs from renewable feedstocks)

Ethyl 3-hydroxyhexadecanoate is a monomer that can be incorporated into polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters produced by various microorganisms. mdpi.comnih.gov PHAs are considered a sustainable alternative to conventional petroleum-based plastics. nih.govencyclopedia.pubspecialchem.comnih.gov The production of PHAs often relies on renewable feedstocks, such as plant oils, sugars, and even waste materials, making it an environmentally friendly process. nih.govencyclopedia.pubnih.govplos.org

The inclusion of monomers like 3-hydroxyhexadecanoate results in the formation of long-chain-length (lcl) PHAs. mdpi.com These lcl-PHAs often exhibit elastomeric properties, with lower crystallinity and melting points compared to their short-chain-length counterparts, expanding the range of potential applications for these bioplastics. mdpi.com Research is ongoing to optimize the production of specific PHA copolymers with tailored properties by manipulating the feedstock and the microbial strains used in fermentation. rsc.orgresearchgate.net For example, studies have shown the production of PHAs containing 3-hydroxyhexadecanoate units by bacteria grown on various carbon sources. rsc.org The ability to produce these biopolymers from inexpensive and renewable resources is a key factor driving their commercial viability. nih.govencyclopedia.pubplos.org

Table 1: Examples of Microorganisms and Substrates for PHA Production

| Microorganism | Substrate(s) | Produced PHA type/monomer | Reference |

|---|---|---|---|

| Cupriavidus necator H16 | Bagasse hydrolysate, Wheat bran hydrolysate | PHB (3HB) | nih.gov |

| Burkholderia cepacia IPT 048 | Sugarcane bagasse hydrolysate | PHB (3HB) | nih.gov |

| Priestia megaterium | Glycerol (B35011) | PHB | plos.org |

| Halomonas boliviensis | Various renewable feedstocks | PHA | encyclopedia.pub |

| Enterobacter sp. | Glucose | mcl-co-lcl PHAs | mdpi.com |

Utilization as Analytical Standards and Research Reagents

In the field of analytical chemistry, pure compounds are essential for the accurate identification and quantification of substances in complex mixtures. Ethyl 3-hydroxyhexadecanoate serves as an analytical standard, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). nist.govnih.govevitachem.comsuperchroma.com.tw Its well-defined chemical properties and retention time in chromatographic systems allow it to be used as a reference point for identifying its presence in various samples, such as natural extracts. nih.govekb.egnih.gov For instance, it has been identified as a volatile component in plants like Rosmarinus officinalis and Codiaeum variegatum. nih.govekb.eg The availability of high-purity Ethyl 3-hydroxyhexadecanoate is crucial for researchers studying lipid metabolism and the chemical composition of natural products. evitachem.comsuperchroma.com.tw

Emerging Roles in Biochemical Engineering and Metabolic Pathway Design

The biosynthesis of PHAs and their constituent monomers, including 3-hydroxyhexadecanoate, is a key area of research in biochemical engineering and metabolic pathway design. researchgate.netnih.gov Scientists are working to understand and engineer the metabolic pathways in microorganisms to enhance the production of specific PHAs with desired properties. nih.govresearchgate.net This involves identifying the genes and enzymes responsible for the synthesis of monomers like Ethyl 3-hydroxyhexadecanoate and then using genetic engineering techniques to optimize their expression and activity. nih.govresearchgate.net

By engineering the metabolic pathways of bacteria, it is possible to direct the flow of carbon from various feedstocks towards the production of specific PHA monomers. nih.gov For example, pathways involved in fatty acid metabolism can be harnessed to produce long-chain-length 3-hydroxyacyl-CoAs, which are the precursors to lcl-PHAs. mdpi.com The ultimate goal is to create robust microbial cell factories that can efficiently convert low-cost, renewable substrates into high-value biopolymers. nih.govnih.govdtu.dk

Identification of Knowledge Gaps and Avenues for Future Investigative Research

Despite the growing interest in Ethyl 3-hydroxyhexadecanoate, several knowledge gaps remain, presenting opportunities for future research.

Optimization of Enantioselective Synthesis: While methods for the enantioselective synthesis of Ethyl 3-hydroxyhexadecanoate exist, further development of more efficient and scalable catalytic systems is needed to make these chiral building blocks more accessible for industrial applications.

Controlling PHA Microstructure: A deeper understanding of the factors that control the incorporation of 3-hydroxyhexadecanoate monomers into the PHA polymer chain is required. This includes investigating the substrate specificity of PHA synthases and the influence of fermentation conditions on polymer composition.

Exploring the Full Range of Biological Activities: The biological activities of Ethyl 3-hydroxyhexadecanoate and its derivatives are not yet fully understood. Further research could uncover novel applications in areas such as pharmaceuticals or agriculture. For example, some fatty acid esters have shown potential antibacterial or anti-inflammatory properties. ekb.eg

Improving Downstream Processing: The extraction and purification of PHAs from microbial biomass can be a significant cost factor in their production. nih.gov Developing more efficient and environmentally friendly downstream processing methods is crucial for the economic viability of PHA-based bioplastics.

Expanding the Substrate Range: While progress has been made in utilizing renewable feedstocks, further research is needed to expand the range of waste materials and lignocellulosic biomass that can be efficiently converted into PHAs containing long-chain monomers. nih.gov

Q & A

Q. What biological roles or pathways involve Ethyl 3-hydroxyhexadecanoate, and how are these studied experimentally?

- Methodological Answer : The compound is a precursor in polyhydroxyalkanoate (PHA) biosynthesis, a microbial storage polymer. Studies use in vitro enzyme assays (e.g., PHA synthase activity) with radiolabeled substrates to track incorporation into polymers . Its hydroxyl group facilitates interactions with lipid-binding proteins, analyzed via fluorescence quenching or surface plasmon resonance .

Advanced Research Questions

Q. How can researchers optimize the yield of Ethyl 3-hydroxyhexadecanoate in biocatalytic systems, given challenges in substrate specificity and enzyme inhibition?

- Methodological Answer : Directed evolution of lipases/esterases improves enantioselectivity for 3-hydroxy fatty acid substrates. For example, Candida antarctica lipase B mutants enhance esterification efficiency by 30–50% under anhydrous conditions . Kinetic modeling (e.g., Michaelis-Menten with substrate inhibition terms) helps identify optimal ethanol-to-acid ratios to mitigate competitive inhibition .

Q. What experimental strategies resolve contradictions in reported bioactivity data for Ethyl 3-hydroxyhexadecanoate (e.g., antimicrobial vs. inert effects)?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual fatty acids). High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures >98% purity . Bioactivity assays should include controls for solvent cytotoxicity (e.g., DMSO) and standardized microbial strains (e.g., E. coli ATCC 25922) to ensure reproducibility .

Q. How does Ethyl 3-hydroxyhexadecanoate contribute to flavor/aroma profiles in fermentation studies, and what analytical workflows quantify its impact?

- Methodological Answer : In wine yeast studies, Solid-Phase Microextraction (SPME) coupled with GC-MS detects trace ethyl esters (e.g., 3-hydroxyhexadecanoate) as contributors to fruity notes. Odor Activity Values (OAVs) are calculated using threshold concentrations (e.g., 0.01 mg/L in ethanol) . Sensory panels correlate ester concentrations with perceived aroma intensity, requiring triplicate sampling to reduce matrix variability .

Q. What role does Ethyl 3-hydroxyhexadecanoate play in polymeric drug delivery systems, and how are its degradation kinetics modulated?

- Methodological Answer : As a monomer in PHAs, its C16 chain enhances hydrophobicity, slowing hydrolytic degradation. In vitro degradation studies use phosphate-buffered saline (PBS, pH 7.4) at 37°C, with mass loss tracked gravimetrically. Chain scission rates are modeled via Gel Permeation Chromatography (GPC) to assess molecular weight decline over time .

Methodological Considerations

- Data Validation : Cross-reference spectral data (NMR, MS) with databases like NIST Chemistry WebBook to confirm assignments .

- Experimental Design : For bioactivity studies, use factorial designs to test variables (e.g., concentration, pH) and minimize confounding factors .

- Literature Gaps : Limited data exist on the compound’s metabolic fate in mammalian systems, warranting isotope tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.